molecular formula C15H14BrN3O4 B5215457 1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide

1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide

Cat. No.: B5215457
M. Wt: 380.19 g/mol
InChI Key: HSDAWPAHFVQSIS-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide is a complex organic compound with a unique structure that includes a pyridinium ring, a nitrophenyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Alkylation: The addition of an alkyl group to the nitrogen atom of the pyridine ring.

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromide ion can produce various substituted pyridinium compounds.

Scientific Research Applications

1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyridinium ring can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium;bromide
  • 1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;chloride

Uniqueness

1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide is unique due to the presence of both a carboxamide group and a bromide ion, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4.BrH/c1-10-4-5-11(7-13(10)18(21)22)14(19)9-17-6-2-3-12(8-17)15(16)20;/h2-8H,9H2,1H3,(H-,16,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDAWPAHFVQSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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